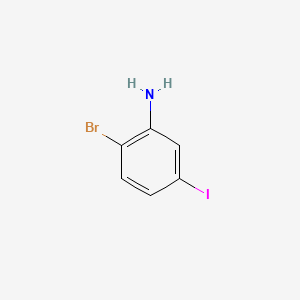

2-Bromo-5-iodoaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKBOZTHZJQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111721-74-5 | |

| Record name | 2-bromo-5-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Compound Identification

2-Bromo-5-iodoaniline is a disubstituted aniline (B41778) derivative characterized by the presence of both a bromine and an iodine atom on the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | 2-bromo-5-iodophenylamine |

| Synonyms | 1-Amino-2-bromo-5-iodobenzene, 2-Amino-1-bromo-4-iodobenzene |

| CAS Number | 111721-74-5 |

| Molecular Formula | C₆H₅BrIN |

| PubChem ID | 44550177 |

| MDL Number | MFCD16038675 |

Table 1: Chemical Identifiers for this compound. nih.gov

Physicochemical Properties

The physical and chemical properties of 2-bromo-5-iodoaniline make it a stable yet reactive compound for various synthetic procedures. It typically appears as a pale brown to brown crystalline solid. nih.gov

| Property | Value | Source(s) |

| Molecular Weight | 297.92 g/mol | nih.gov |

| Appearance | Pale brown to brown crystalline solid | nih.gov |

| Melting Point | 68 - 75 °C | nih.govmdpi.com |

| Boiling Point | 315.1 ± 27.0 °C at 760 mmHg | mdpi.com |

| Purity | ≥97% (GC) | nih.gov |

Table 2: Key of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 2-bromo-5-iodoaniline.

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 6.60 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.14 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | 148.1, 140.1, 123.2, 123.0, 117.2, 82.0 |

| ES-LCMS m/z | 298.0, 300.0 [M+H]⁺ |

Table 3: for this compound. acs.org

Applications in Chemical Synthesis

Applications in Heterocyclic Chemistry and Ring Annulation

The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to drug discovery. nih.govethernet.edu.et this compound serves as a valuable precursor in the synthesis of various heterocyclic systems. For instance, it can be used in palladium-catalyzed annulation reactions with alkynes to produce substituted benzo[a]carbazoles, a class of compounds investigated for their biological activities. acs.org Similarly, it is a suitable partner in directed nucleopalladation reactions for the [3+2] (hetero)annulation of non-conjugated alkenes, leading to the formation of indolines. nih.gov

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. In oncology research, novel sulfonamide derivatives are continuously being developed as potential anticancer agents. nist.gov A common synthetic strategy involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride to form the critical sulfonamide linkage. nih.govmdpi.com

Research has demonstrated that incorporating halogenated anilines into the final sulfonamide structure is a particularly effective strategy for enhancing antitumor activity. nih.govnist.gov For example, a series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. The study found that derivatives containing a halogenated aniline moiety were the most potent, with many exhibiting significant inhibition of cancer cell growth. nih.govnist.gov In another study, various N-substituted pyrimidine-5-sulfonamides were created, with compounds derived from 4-bromophenylamine and 2,3-dichlorophenylamine showing promising anticancer activity and inhibition of cyclin-dependent kinase 2A (CDK2A). mdpi.com

Given this context, this compound represents a highly relevant and valuable building block for the synthesis of such potential therapeutic agents. Its bromo and iodo substituents provide sites for further modification through cross-coupling reactions, while the aniline group can be readily converted into a sulfonamide. thieme-connect.comchemimpex.com This allows for the creation of diverse molecular libraries to explore structure-activity relationships in the quest for more effective and selective antitumor drugs. chemimpex.com

Synthesis of 2 Bromo 5 Iodoaniline

Reaction Mechanism Elucidation for Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-5-iodoaniline serves as an excellent model for studying the mechanisms of these transformations. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for selective and sequential reactions, providing a platform to dissect the intricacies of each mechanistic step.

For instance, in Suzuki-Miyaura coupling reactions, the greater reactivity of the C-I bond typically allows for selective coupling at the 5-position, leaving the C-Br bond intact for subsequent transformations. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition of the palladium(0) catalyst. researchgate.net Similarly, in Kumada-Tamao-Corriu type reactions involving Grignard reagents, the reaction proceeds via a plausible mechanism involving the deprotonation of the amino group, followed by oxidative addition of the Pd(0) catalyst to the aryl-halide bond, transmetalation, and reductive elimination. acs.org

The Ullmann-type coupling reaction, another important method for C-N bond formation, has also been studied mechanistically. The generally accepted mechanism involves the initial coordination of a copper(I) complex with a ligand, followed by coordination with the amide and subsequent reaction with the aryl halide to form the N-arylated product. mdpi.com Studies on related haloanilines have provided insights into the catalytic cycle and the factors influencing reaction yields. mdpi.com

Regioselectivity and Stereoselectivity Studies

The presence of two different halogen atoms on the this compound scaffold makes it an ideal substrate for investigating regioselectivity in cross-coupling reactions. The inherent difference in reactivity between the C-I and C-Br bonds allows for site-selective functionalization. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions, leading to preferential substitution at the 5-position. researchgate.net This regioselectivity can be exploited to synthesize complex molecules in a controlled, stepwise manner.

For example, a study on the double Negishi cross-coupling reaction demonstrated regioselectivity based on the different reactivities of C-Br and activated C-O bonds. researchgate.net While not directly involving this compound, this principle is transferable. In the context of this compound, a palladium-catalyzed reaction with an organozinc reagent would be expected to first react at the more labile C-I position.

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of organic synthesis. masterorganicchemistry.com While simple reactions of this compound may not directly involve the creation of new stereocenters, its derivatives can participate in stereoselective transformations. For instance, the development of atroposelective synthesis of N-N chiral indoles has been achieved through Pd-catalyzed asymmetric Larock reactions of related N-pyrrolyl-2-bromoanilines. nih.gov Such studies highlight the potential for creating chiral molecules from precursors derived from this compound.

Role of Ligands and Catalysts in Reaction Pathways

The choice of ligand and catalyst is paramount in directing the outcome of cross-coupling reactions involving this compound. Ligands play a crucial role by stabilizing the metal center, influencing its electronic and steric properties, and facilitating the elementary steps of the catalytic cycle. dur.ac.uk

In palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance catalyst activity and stability. acs.orglibretexts.org For example, a newly designed CF3-substituted Buchwald-type diisopropylphosphine (B1583860) ligand (BPhos) has been shown to be particularly effective in the Kumada-type coupling of bromo- and iodoanilines with alkyl Grignard reagents, minimizing undesired β-hydride elimination products. acs.org The use of pincer complexes, which are tridentate ligands that bind to the metal center, has also been explored in cross-coupling reactions, offering great stability and tunability to the resulting metal complexes. mdpi.com

The catalyst itself, often a palladium or copper species, is central to the reaction. nih.govmdpi.com The development of palladium precatalysts, such as the third-generation Buchwald palladium precatalysts (Pd G3), allows for the efficient generation of the active LPd(0) species. In Ullmann reactions, copper catalysts are traditionally used, and the presence of a diamine ligand can promote the formation of an activated copper(III) catalyst. mdpi.com The choice between palladium and copper can also influence the regioselectivity of reactions with dihalogenated substrates.

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound in chemical reactions.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly density functional theory (DFT), can be used to model reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. This allows for the prediction of the most likely reaction mechanism and the factors that control selectivity. For example, computational studies on the Ullmann-type N-arylation of aryl halides have shown a direct correlation between the experimental reaction yields and the activation energy of the haloarene activation step. mdpi.com

In the context of this compound, DFT calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can elucidate the structure of the transition states for oxidative addition at the C-I versus the C-Br bond. Such calculations can help rationalize the observed regioselectivity and guide the design of new catalysts and ligands to further enhance it. Studies on related haloanilines have used computational methods to explore different reaction mechanisms, such as hydrogen transfer and radical migration. tandfonline.com

Density Functional Theory (DFT) Calculations for Spectral Interpretation

DFT calculations are also powerful for interpreting experimental spectroscopic data. By calculating theoretical vibrational frequencies and NMR chemical shifts, researchers can assign the peaks observed in experimental IR, Raman, and NMR spectra. For para-halogenated anilines, DFT studies have been used to obtain theoretical Raman and infrared spectra and make corresponding vibrational assignments. researchgate.net

For this compound, DFT calculations can help to precisely assign the vibrational modes associated with the C-Br and C-I stretching and bending, as well as the various vibrations of the aniline ring. This is particularly useful for distinguishing between isomers and understanding how the electronic structure is affected by the halogen substituents.

Molecular Docking Studies for Biological Interactions (e.g., against HSP90 chaperone)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to screen for potential inhibitors of biological targets. Derivatives of bromoanilines have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target for cancer therapy. researchgate.netneliti.com

Molecular docking studies have been performed on bromoaniline derivatives to predict their binding modes within the ATP-binding pocket of Hsp90. researchgate.netneliti.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. For example, docking studies of bromoaniline derivatives against the Hsp90 chaperone have shown that the compounds can fit into the active site and interact with key amino acid residues. researchgate.netneliti.com While no specific docking studies on this compound itself were found, the principles are directly applicable. Derivatives of this compound could be designed and computationally screened for their potential as Hsp90 inhibitors, with the bromine and iodine atoms potentially forming halogen bonds with the protein.

Applications in Materials Science and Functional Materials

Development of Functionalized Polymers and Dyes

The inherent reactivity of 2-Bromo-5-iodoaniline makes it a significant precursor in the synthesis of specialized polymers and dyes. chemimpex.coma2bchem.com Its ability to be incorporated into larger molecular structures allows for the precise tuning of the final material's properties. a2bchem.com

Functionalized Polymers: The development of novel polymers with specific, engineered properties is a major focus of materials science. The stability and reactivity of this compound allow for its application in creating such functionalized polymers. chemimpex.com It can be used as a monomer in polymerization reactions to create new polymer chains.

In a study directly related to this concept, copolymers of poly(aniline-co-o-iodoaniline) were synthesized by chemical oxidative polymerization using o-iodoaniline and aniline (B41778) as monomers. worldscientific.com This research demonstrated that the physical properties of the resulting copolymers could be tailored by varying the molar feed ratio of the monomers during synthesis. worldscientific.com A key finding was that the copolymers exhibited better solubility in organic solvents like N-methyl-2-pyrrolidinone (NMP) compared to the unsubstituted polyaniline homopolymer. worldscientific.com However, the electrical conductivity of the copolymers decreased as the content of iodoaniline increased. worldscientific.com This change in electronic properties was attributed to the introduction of the iodine functional group, which reduces the extent of electron conjugation along the polymer chain. worldscientific.com These findings suggest that incorporating this compound into polymer structures can similarly be used to modify properties like solubility and conductivity.

Dyes: this compound serves as a valuable intermediate in the synthesis of various dyes. a2bchem.com The primary amino group (-NH₂) on the aniline ring is readily converted into a diazonium salt through a process called diazotization. uomustansiriyah.edu.iqcuhk.edu.hk This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form azo dyes, which are characterized by the -N=N- azo group. uomustansiriyah.edu.iqcuhk.edu.hk

For instance, a general synthesis pathway involves reacting the primary amine with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt intermediate. uomustansiriyah.edu.iqcuhk.edu.hk This intermediate is then reacted with a coupling agent in an alkaline medium to produce the final azo dye. uomustansiriyah.edu.iq Research on the synthesis of azo dye hybrids from the related compound 4-iodoaniline (B139537) has demonstrated the viability of this approach. acs.org The presence and position of the bromo- and iodo- substituents on the this compound precursor would significantly influence the electronic structure and, consequently, the color and chromophoric properties of the resulting dye.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

This compound is utilized in the fabrication of organic electronic materials, including components for Organic Light-Emitting Diodes (OLEDs), where it contributes to enhancing device performance and efficiency. chemimpex.com Its structure is well-suited for creating hole-transporting materials (HTMs), which are essential for the function of multilayer OLED devices. mdpi.comnih.gov An OLED is typically composed of several layers, including an anode, a hole-transporting layer (HTL), an emissive layer, and a cathode. ui.ac.id The HTL facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, which is critical for achieving high device efficiency. mdpi.comacs.org

Research into novel HTMs demonstrates the impact of molecular engineering on device performance. For example, a fluorene-based HTM, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), was synthesized and tested in an OLED device with an Alq₃ emitter. mdpi.com The device incorporating 2M-DDF as the HTL achieved a maximum luminance of 21,412 cd/m² and a maximum current efficiency of 4.78 cd/A, with a turn-on voltage of 3.8 V. mdpi.com This performance was significantly superior to a device using the more conventional HTM, N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), which had a maximum luminance of only 4,106 cd/m². mdpi.com Building blocks like this compound are precursors for creating such high-performance, custom-designed HTMs, where the specific substituents can be chosen to optimize energy levels, charge mobility, and thermal stability. chemimpex.commdpi.combldpharm.com

Materials with Specific Electronic and Optical Properties

The unique electronic characteristics of this compound and the presence of heavy halogen atoms make it a target for developing materials with specific, tunable electronic and optical properties. chemimpex.coma2bchem.com

Electronic Properties and Halogen Bonding: The introduction of this compound into molecular structures allows for the modification of electronic properties through several mechanisms. a2bchem.com One of the most significant is halogen bonding. A halogen bond is a highly directional, noncovalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another atom. nih.govacs.org The strength of this interaction increases with the polarizability of the halogen, following the order I > Br > Cl. nih.gov

Therefore, the iodine atom in this compound is a strong halogen bond donor. This property can be exploited in crystal engineering to control the self-assembly of molecules in the solid state, enhancing material stability and influencing electronic behavior. nih.govvulcanchem.com This is particularly relevant for applications in liquid crystals and organic semiconductors. vulcanchem.com

Nonlinear Optical (NLO) Properties: Organic materials with large NLO responses are of great interest for applications in optoelectronics and information processing. researchgate.net Research has shown that halogenated anilines are promising candidates for NLO materials. researchgate.net A detailed investigation of 2-iodoaniline, a related compound, revealed it possesses remarkable third-order nonlinearity and could function as an effective optical limiter. researchgate.net The presence of both an electron-donating amino group and electron-withdrawing halogen atoms in this compound creates a molecular structure with potential for a significant NLO response, making it a valuable candidate for the synthesis of new NLO materials. researchgate.net

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

The primary application of 2-Bromo-5-iodoaniline in the pharmaceutical sector is as a foundational intermediate. chemimpex.combldpharm.com Its distinct halogen substitutions enable the strategic construction of complex organic molecules through methods like cross-coupling reactions, which are fundamental in synthesizing new pharmaceutical agents. chemimpex.com

Drug Discovery and Development

This compound is relevant in the fields of drug discovery and development. chemimpex.com Researchers utilize this compound to create novel, biologically active compounds, including potential therapeutic drugs. chemimpex.com The process of discovering new drugs is often stimulated by the availability of such versatile chemical building blocks. datainsightsmarket.com

Synthesis of Biologically Active Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. chemimpex.coma2bchem.com The presence of both bromine and iodine atoms provides multiple reaction sites, offering opportunities for diversification and the creation of a wide range of derivatives with potential therapeutic effects. a2bchem.com

Precursor in Synthesis of Specific Pharmaceutical Agents (e.g., anti-cancer drugs, tyrosine kinase inhibitors, CFTR correctors)

Research has specifically pointed to the use of this compound as an intermediate in the development of potential anti-cancer agents. chemimpex.com The indole (B1671886) backbone, which can be synthesized from aniline (B41778) derivatives, is found in many compounds with pharmacological effects, including anti-cancer properties. nih.gov

The compound's utility extends to the synthesis of kinase inhibitors, a class of drugs that block enzymes called kinases. vulcanchem.com Tyrosine kinases, in particular, are important mediators of cell signaling pathways and are frequent targets in cancer therapy. oncology-central.com While related halogenated anilines are documented as precursors for kinase inhibitors, the specific synthetic pathways starting from this compound are a subject of ongoing research. vulcanchem.com For instance, derivatives of the related 5-bromoindole-2-carboxylic acid have been synthesized and studied as potential EGFR tyrosine kinase inhibitors. nih.gov

The compound is also noted in contexts that include research on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, although its direct role as a precursor is not extensively detailed in the available literature. sigmaaldrich.com

Bioconjugation Techniques and Targeted Drug Delivery Systems

The reactivity of this compound allows it to be used in bioconjugation techniques. chemimpex.com These methods facilitate the attachment of the compound or its derivatives to biomolecules, which is a key strategy in developing targeted drug delivery systems that can deliver a therapeutic agent to a specific site within the body. chemimpex.comnih.gov

Fluorescent Probes for Biological Imaging

This compound is utilized in the creation of fluorescent probes designed for biological imaging. chemimpex.com These probes are valuable tools for researchers, enabling the real-time visualization of cellular processes under a fluorescence microscope. chemimpex.comnih.gov The development of such probes is a critical aspect of understanding biological functions and the diagnosis of diseases. nih.gov

Agrochemical Applications

In addition to its pharmaceutical applications, this compound is an important intermediate in the synthesis of agrochemicals. chemimpex.coma2bchem.com Derivatives of halogenated anilines are often incorporated into herbicides and pesticides. vulcanchem.comsmolecule.com

Interactive Table: Applications of this compound

| Application Area | Specific Use | Key Function | References |

| Pharmaceutical Synthesis | Intermediate | Building block for complex molecules and APIs. | chemimpex.com, a2bchem.com, bldpharm.com |

| Drug Discovery | Precursor | Synthesis of novel, biologically active compounds. | chemimpex.com |

| Anti-Cancer Agents | Intermediate | Precursor for potential anti-cancer drugs. | chemimpex.com, nih.gov |

| Bioconjugation | Reagent | Attachment to biomolecules for targeted delivery. | chemimpex.com |

| Biological Imaging | Precursor | Creation of fluorescent probes. | chemimpex.com |

| Agrochemicals | Intermediate | Synthesis of pesticides and herbicides. | chemimpex.com, vulcanchem.com, a2bchem.com, smolecule.com |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For dihalogenated anilines like 2-bromo-5-iodoaniline, research is shifting away from classical methods that often require harsh conditions and stoichiometric reagents. Future efforts are increasingly focused on novel catalytic systems that offer sustainability and high selectivity.

One promising area is the use of metal-free catalytic systems . Researchers have developed mechanochemical routes for the halogenation of anilines using N-halosuccinimides in the presence of PEG-400, which provides a green, catalyst-free, and rapid method for producing halogenated anilines with controlled stoichiometry. beilstein-journals.org Another approach involves Brønsted acid catalysis, which has been shown to enable the regioselective functionalization of anilines without the need for transition metals. acs.orgrsc.org These methods reduce metal waste and often proceed under milder conditions.

Electrochemical synthesis represents another frontier for the sustainable production of halogenated compounds. chemrxiv.org An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl amides, which combines amide bond formation and C-H chlorination in an atom-economical process. chemrxiv.org Adapting such electrochemical approaches for the specific dihalogenation of aniline (B41778) could provide a highly controlled and environmentally friendly synthetic route.

While metal-free systems are advancing, transition metal catalysis continues to evolve. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium-copper bimetallic systems, are being developed for the synthesis of substituted indoles from haloanilines in water, enhancing recyclability and reducing metal leaching. beilstein-journals.org Research into novel ligands and supported metal nanoparticle catalysts aims to improve activity, selectivity, and catalyst lifespan, making these processes more cost-effective and sustainable. mdpi.comub.edu

| Catalytic Approach | Key Features | Potential Advantages for this compound Synthesis | Research Focus |

| Mechanochemistry | Solvent-free or liquid-assisted grinding, catalyst-free. beilstein-journals.org | Reduced solvent waste, high reaction speed, controlled stoichiometry. | Optimization of grinding auxiliaries and conditions for dihalogenation. |

| Brønsted Acid Catalysis | Metal-free, regioselective C-H functionalization. acs.orgrsc.org | Avoids transition metal contamination, uses readily available catalysts. | Development of catalysts for selective ortho- and meta-halogenation. |

| Electrosynthesis | Uses electrical current to drive reactions, atom-economical. chemrxiv.org | High control over reaction conditions, reduced use of chemical oxidants/reductants. | Designing selective electrochemical dihalogenation cascades. |

| Heterogeneous Catalysis | Recyclable catalysts (e.g., Pd-Cu/C), often in green solvents like water. beilstein-journals.org | Simplified product purification, catalyst reusability, lower environmental impact. | Enhancing catalyst stability and activity for complex cross-coupling reactions. |

Flow Chemistry Applications in this compound Synthesis and Functionalization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, is rapidly gaining traction for the synthesis of fine chemicals and pharmaceutical intermediates. ltf-gmbh.com This technology offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. ltf-gmbh.comacs.org

For a compound like this compound, flow chemistry can be applied to both its synthesis and subsequent functionalization reactions. The synthesis of halogenated anilines often involves hazardous reagents or exothermic reactions, which can be managed more safely in the small, controlled volume of a flow reactor. ltf-gmbh.com For instance, diazotization reactions, a common method for introducing iodine, can be performed with greater safety and efficiency in a continuous flow setup. researchgate.net

Furthermore, the functionalization of this compound via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is particularly well-suited for flow chemistry. acs.orgacs.org Packed-bed reactors containing heterogeneous catalysts, such as palladium-based systems, can be integrated into flow setups. mdpi.comacs.org This allows the reactant solution containing this compound to be passed through the catalyst bed, facilitating continuous product formation with minimal catalyst leaching and simplified purification. acs.org Researchers have demonstrated that such systems can significantly shorten reaction times and improve yields compared to batch processes. acs.org

Future research will likely focus on developing multi-step, telescoped flow syntheses where this compound is generated and then immediately used in a subsequent functionalization step without isolation, streamlining the production of complex derivatives. acs.org

| Flow Chemistry Application | Description | Key Benefits |

| Synthesis | Continuous diazotization followed by iodination or sequential halogenation in microreactors. researchgate.net | Enhanced safety for hazardous reactions, precise temperature control, improved yield. |

| Functionalization | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) using packed-bed reactors. acs.orgacs.org | Shorter reaction times, higher throughput, catalyst reusability, easier scale-up. |

| Multi-step Synthesis | Telescoped reactions where the aniline is synthesized and functionalized in a continuous sequence without intermediate isolation. acs.org | Increased overall efficiency, reduced waste and manual handling. |

Bio-inspired Synthetic Approaches

Nature has evolved highly efficient enzymes for catalyzing specific chemical transformations, including halogenation. researchgate.net Bio-inspired and biocatalytic approaches to the synthesis of compounds like this compound are emerging as a green alternative to traditional chemical methods. These methods often operate under mild conditions (e.g., neutral pH, room temperature) and can offer remarkable regio- and stereoselectivity. researchgate.net

The key enzymes in this field are halogenases . While chemical halogenation can be indiscriminate, flavin-dependent halogenases, for example, can selectively introduce halogen atoms at specific positions on an aromatic ring. researchgate.net Research into discovering or engineering halogenases that can sequentially introduce bromine and iodine at the desired positions on the aniline scaffold is a significant future goal. This could lead to a one-pot, two-step enzymatic synthesis from aniline.

In addition to direct enzymatic synthesis, bio-inspired catalytic systems that mimic the function of enzymes are also under development. For example, catalysts inspired by vitamin B12 have been explored for dehalogenation and other radical-mediated reactions, showcasing how principles from biology can be applied to design novel chemical catalysts. beilstein-journals.org While dehalogenation is the reverse of the desired synthesis, understanding these systems can provide insights into creating catalysts for halogenation. oup.comoup.comnih.gov The discovery that some marine microalgae naturally produce halogenated anilines further supports the potential for bio-based production routes. rsc.org

| Bio-inspired Approach | Mechanism | Potential for this compound |

| Enzymatic Synthesis | Use of specific halogenase enzymes for targeted C-H halogenation. researchgate.net | Highly selective synthesis under mild, aqueous conditions, reducing byproducts. |

| Engineered Microorganisms | Genetically modifying bacteria or yeast to produce halogenases and perform the synthesis in vivo. | Sustainable production from simple starting materials. |

| Biomimetic Catalysts | Designing small-molecule catalysts that mimic the active site and function of halogenating enzymes. beilstein-journals.org | Combining the selectivity of enzymes with the robustness of chemical catalysts. |

Exploration of New Pharmacological Targets for Derivatives

This compound serves as a crucial intermediate in medicinal chemistry for the synthesis of biologically active molecules. chemimpex.coma2bchem.com The presence of bromo and iodo substituents provides two distinct handles for further chemical modification via cross-coupling reactions, allowing for the creation of diverse molecular libraries. Derivatives of halogenated anilines have shown promise as anticancer, antimicrobial, and kinase-inhibiting agents. chemimpex.comsmolecule.comacs.org

Future research will focus on expanding the pharmacological applications of this compound derivatives by exploring new biological targets.

Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core. Derivatives of this compound can be synthesized to target specific kinases involved in cancer cell proliferation and survival. Complexation with metals like copper(II) has been shown to markedly change the kinase inhibitory profile of related heterocyclic compounds, opening a new avenue for investigation. acs.org

Antiproliferative Agents : Halogenated compounds are known to exhibit antiproliferative activity. smolecule.com Systematic derivatization of the this compound scaffold could lead to the discovery of novel agents targeting specific cancer cell lines or pathways.

Antimicrobial Agents : With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. Halogenated anilines have demonstrated activity against various bacterial strains. smolecule.comnih.gov Derivatives could be designed to target essential bacterial enzymes or disrupt cell membrane integrity.

CNS-Active Agents : The lipophilicity imparted by halogen atoms can facilitate crossing the blood-brain barrier. This suggests that derivatives could be explored for activity against central nervous system (CNS) targets, such as receptors and enzymes implicated in neurodegenerative diseases or psychiatric disorders.

The strategy will involve using this compound as a platform to build molecules designed to interact with novel or underexplored pharmacological targets, guided by computational modeling and high-throughput screening.

Advanced Characterization Techniques for Complex Derivatives

As increasingly complex molecules are synthesized from this compound, the need for sophisticated analytical techniques to confirm their structure and purity becomes critical. While standard methods like NMR (¹H, ¹³C) and mass spectrometry are routine, characterizing complex, multifunctional derivatives often requires more advanced approaches. nih.gov

Multidimensional NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning the structure of complex derivatives where simple 1D spectra are insufficient for complete characterization.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a new compound, which is crucial for confirming its identity. oup.comnih.gov

Single-Crystal X-ray Diffraction : This technique provides the definitive, three-dimensional structure of a crystalline molecule. nih.gov For novel derivatives of this compound, obtaining a crystal structure is the gold standard for structural elucidation, providing precise information on bond lengths, angles, and stereochemistry.

¹⁹F NMR Spectroscopy : For derivatives that incorporate fluorine, ¹⁹F NMR is a powerful tool. Given the absence of background signals, it is highly sensitive to the local chemical environment, providing valuable structural information. oup.comoup.com

Advanced Chromatographic Methods : Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) are essential for separating complex reaction mixtures and analyzing the purity of the final compounds with high resolution and sensitivity.

Future research will rely on the synergistic use of these advanced techniques to fully characterize the novel and complex molecules derived from this compound, ensuring their structural integrity before biological evaluation or material application. nih.govijcce.ac.ir

常见问题

Advanced Research Question

- Column Chromatography : Use gradient elution with silica gel and hexane/ethyl acetate mixtures to separate halogenated aniline derivatives.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences (e.g., mp 137–141°C for nitro analogs ).

- HPLC : Apply reverse-phase columns for high-purity isolation, especially for scale-up syntheses .

How do electronic effects of bromo and iodo substituents influence the reactivity of this compound in electrophilic substitution?

Basic Research Question

- Directing Effects : The amino group (-NH₂) activates the ring, while bromo (σ-directing) and iodo (weakly deactivating) groups compete for meta/para positions.

- Reactivity Comparison : Iodo substituents enhance oxidative stability but reduce reactivity in nitration compared to bromo analogs (e.g., 2-Bromo-5-nitroaniline ).

What methodologies resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Advanced Research Question

- Cross-Validation : Compare data across databases (e.g., NIST Chemistry WebBook ) and replicate experiments under controlled conditions.

- Impurity Analysis : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or solvates affecting melting points.

- Collaborative Studies : Share raw data via open-access platforms to reconcile inconsistencies (e.g., anonymized datasets per GDPR ).

How to design experiments to determine the stability of this compound under various storage conditions?

Basic Research Question

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), light, or humidity, and monitor decomposition via TLC or LC-MS.

- Storage Recommendations : Store at 0–6°C in amber vials to prevent halogen loss or oxidative degradation .

When designing multi-step syntheses using this compound, how to prevent undesired side reactions?

Advanced Research Question

- Protecting Groups : Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent nucleophilic side reactions .

- Sequential Halogenation : Control reaction order (e.g., bromination before iodination) to avoid steric clashes.

- Catalyst Compatibility : Ensure Pd catalysts are inert to existing substituents in subsequent steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。